molecular formula C10H8ClNO2 B8318175 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

Cat. No.: B8318175
M. Wt: 209.63 g/mol
InChI Key: VKVKDPPJYUQZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H8ClNO2/c1-7(5-12)14-10-3-2-9(11)4-8(10)6-13/h2-4,6-7H,1H3

InChI Key

VKVKDPPJYUQZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorosalicylaldehyde (78 g., 0.5 mole), finely powdered anhydrous potassium carbonate (103.5 g., 0.75 mole) and acetone (500 ml.) is stirred under reflux and 2-chloropropionitrile (33.6 g., 0.375 mole) is added over a period of about 5 minutes. The mixture is heated under reflux for 1.5 hours and then treated with potassium carbonate (34.5 g., 0.25 mole) followed by more 2-chloropropionitrile (11.2 g., 0.125 mole). Heating and stirring are continued for 31/2 hours, after which the reaction mixture is filtered and the filter-cake washed with acetone. Evaporation of the combined filtrate gives 3-chloro-6-(1-cyanoethoxy)-benzaldehyde which is recrystallized from aqueous methanol.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four

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